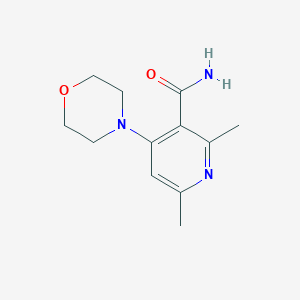
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with dimethyl groups at positions 2 and 6, a morpholine ring at position 4, and a carboxamide group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: Lacks the morpholine and carboxamide groups, making it less versatile in terms of biological activity.
4-(Morpholin-4-yl)pyridine: Lacks the dimethyl groups, which can affect its chemical reactivity and biological interactions.
Pyridine-3-carboxamide: Lacks the dimethyl and morpholine groups, resulting in different chemical and biological properties.
Uniqueness
2,6-Dimethyl-4-(morpholin-4-yl)pyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the dimethyl groups, morpholine ring, and carboxamide group allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
404911-92-8 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2,6-dimethyl-4-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-8-7-10(15-3-5-17-6-4-15)11(12(13)16)9(2)14-8/h7H,3-6H2,1-2H3,(H2,13,16) |
InChI-Schlüssel |
JLNUOGBYZHHLIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)C(=O)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



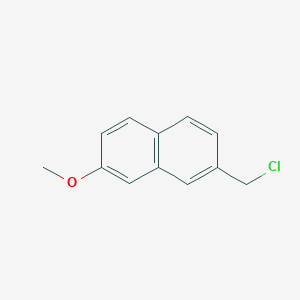
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
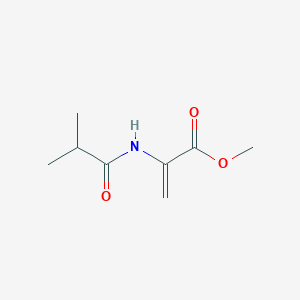
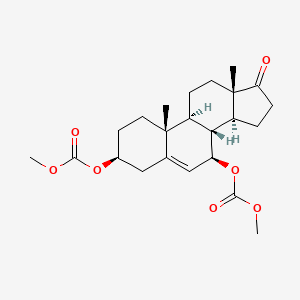
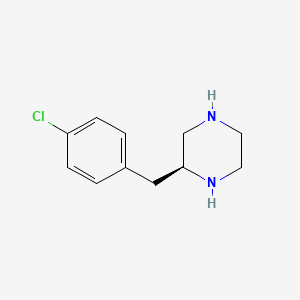
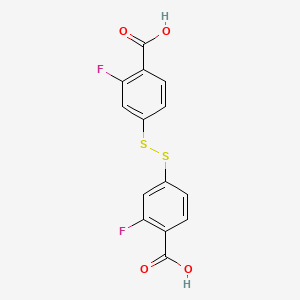
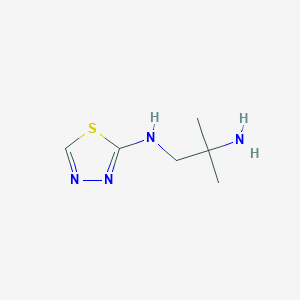
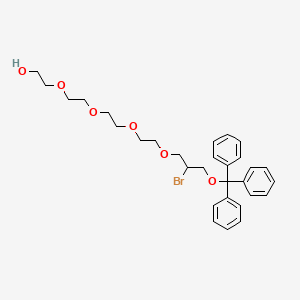

![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
